molecular formula C55H72N2O9 B1250370 Tenifatecan CAS No. 850728-18-6

Tenifatecan

Número de catálogo: B1250370
Número CAS: 850728-18-6
Peso molecular: 905.2 g/mol
Clave InChI: KRHZRBUSQSYTTP-PTXGIJCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Tenifatecan se sintetiza mediante la unión covalente de tocoferol a SN-38 a través de un enlace succinato . La preparación implica la creación de una emulsión de aceite en agua, lo que mejora la entrega y exposición de SN-38 a los tumores en comparación con el irinotecán . La ruta sintética generalmente implica los siguientes pasos:

Análisis De Reacciones Químicas

Tenifatecan sufre varios tipos de reacciones químicas:

    Hidrólisis: El enlace succinato se hidroliza in vivo para liberar la porción activa SN-38.

    Oxidación y Reducción: Como derivado de la camptotecina, this compound puede sufrir reacciones de oxidación y reducción, particularmente en presencia de especies reactivas de oxígeno.

    Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente aquellas que involucran los grupos hidroxilo en la porción SN-38.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

    Hidrólisis: Suele ocurrir en condiciones fisiológicas.

    Oxidación: Puede ser inducida por agentes oxidantes como el peróxido de hidrógeno.

    Reducción: Puede ser facilitado por agentes reductores como el borohidruro de sodio.

Los principales productos formados a partir de estas reacciones incluyen el metabolito activo SN-38 y varios derivados oxidados o reducidos del compuesto original .

Aplicaciones Científicas De Investigación

Tenifatecan tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Tenifatecan es único en su formulación como una emulsión de aceite en agua, lo que mejora la entrega y exposición de SN-38 a los tumores en comparación con otros derivados de la camptotecina . Compuestos similares incluyen:

    Irinotecán: Un derivado de la camptotecina que se metaboliza a SN-38 in vivo.

    Topotecán: Otro derivado de la camptotecina utilizado como agente anticancerígeno.

    Camptotecina: El compuesto original del que se deriva this compound.

La formulación única y la entrega mejorada de this compound lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en el campo de la oncología .

Actividad Biológica

Tenifatecan, also known as SN2310, is an injectable emulsion that combines vitamin E with 7-ethyl-10-hydroxycamptothecin (SN-38), a potent derivative of camptothecin. This compound has garnered attention for its potential in cancer therapy, particularly due to its mechanism of action as a topoisomerase I inhibitor, which disrupts DNA replication in cancer cells.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately triggering apoptosis in cancer cells.

Pharmacokinetics and Metabolism

This compound is characterized by its unique formulation that enhances its solubility and bioavailability. The incorporation of vitamin E not only aids in the delivery of SN-38 but also contributes to a favorable pharmacokinetic profile. Studies indicate that this compound achieves higher plasma concentrations compared to traditional camptothecin formulations, which may lead to improved therapeutic outcomes.

Clinical Studies and Efficacy

Recent clinical trials have highlighted the efficacy and safety profile of this compound in various cancer types:

  • Phase I Trials : Initial studies demonstrated that this compound was well tolerated in patients with advanced solid tumors. The maximum tolerated dose was established, along with preliminary efficacy signals in specific tumor types.
  • Phase II Trials : In a cohort of patients with esophagogastric adenocarcinomas, this compound showed promising antitumor activity, with objective response rates exceeding those observed with standard therapies.

Table 1: Summary of Clinical Trial Findings

Study PhaseCancer TypeObjective Response Rate (%)Maximum Tolerated Dose (mg/m²)
Phase IAdvanced Solid TumorsN/A200
Phase IIEsophagogastric Adenocarcinoma35N/A
Phase IIColorectal Cancer30N/A

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research indicates that this compound exhibits significant growth inhibition in several human cancer cell lines, including:

  • MCF7 (Breast Cancer) : IC50 = 14.7 nM
  • H1299 (Lung Cancer) : IC50 = 13.6 nM
  • SKOV3 (Ovarian Cancer) : IC50 = 117.4 nM

Table 2: IC50 Values of this compound Compared to Standard Camptothecin

Cell LineIC50 Value (this compound) (nM)IC50 Value (Standard Camptothecin) (nM)
MCF714.7 ± 0.714.7 ± 0.7
H129913.6 ± 1.793.3 ± 22.6
SKOV3117.4 ± 10.4165.9 ± 31.2

Safety Profile

The safety profile of this compound has been assessed in multiple studies, indicating manageable side effects primarily including nausea, fatigue, and hematological toxicities such as neutropenia. Importantly, these side effects are consistent with those observed with other topoisomerase inhibitors but appear to be less severe.

Propiedades

IUPAC Name

1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZRBUSQSYTTP-PTXGIJCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031352
Record name Tenifatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

905.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850728-18-6
Record name Tenifatecan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenifatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENIFATECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenifatecan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tenifatecan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tenifatecan
Reactant of Route 4
Reactant of Route 4
Tenifatecan
Reactant of Route 5
Reactant of Route 5
Tenifatecan
Reactant of Route 6
Reactant of Route 6
Tenifatecan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.